molecular formula C4H5N3O B026420 5-Aminopyridazin-3(2h)-one CAS No. 89033-30-7

5-Aminopyridazin-3(2h)-one

Cat. No.: B026420
CAS No.: 89033-30-7
M. Wt: 111.1 g/mol
InChI Key: MJSOXUAUMZKRAK-UHFFFAOYSA-N
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Description

5-Aminopyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring with an amino group at the 5-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine hydrate with 3-pyridazinecarboxylic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired pyridazinone ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridazinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Aminopyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting cardiovascular and central nervous system disorders.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Aminopyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Properties

IUPAC Name

4-amino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-4(8)7-6-2-3/h1-2H,(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSOXUAUMZKRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297104
Record name 5-aminopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-30-7
Record name 89033-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-aminopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions 5-Aminopyridazin-3(2H)-one can undergo according to the research?

A1: The research primarily focuses on the nucleophilic substitution reactions (SN reactions) possible at the 5th position of the pyridazinone ring. Specifically, this compound reacts with activated malonates to yield pyrido[2,3-d]pyridazines []. This highlights the compound's ability to participate in ring-forming reactions, which is a valuable property in synthetic chemistry.

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